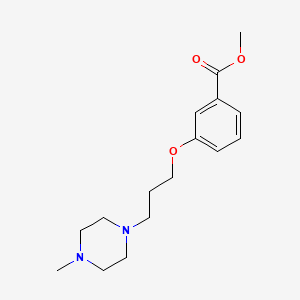
Methyl 3-(3-(4-methylpiperazin-1-yl)propoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32642080 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, which make it useful in various analytical and biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32642080 typically involves the use of specific organic reactions that introduce functional groups necessary for its unique properties. One common synthetic route includes the reaction of dimethylformamide with specific reagents under controlled conditions to yield the desired compound. The reaction conditions often involve maintaining a specific temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods: In industrial settings, the production of MFCD32642080 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions: MFCD32642080 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32642080 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve specific solvents and temperatures to facilitate the desired transformations.
Major Products: The major products formed from the reactions of MFCD32642080 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of such groups.
Scientific Research Applications
MFCD32642080 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a photoluminescent probe for detecting various analytes. In biology, it serves as a marker for imaging and tracking biological processes. In medicine, MFCD32642080 is explored for its potential in cancer treatment due to its ability to generate reactive oxygen species that can damage cancer cells. Industrially, it is used in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of MFCD32642080 involves its interaction with specific molecular targets, leading to the generation of reactive oxygen species. These reactive species can induce oxidative stress in cells, leading to cellular damage and apoptosis. The compound’s photoluminescent properties also play a crucial role in its mechanism of action, allowing it to be used as a probe in various analytical applications.
Comparison with Similar Compounds
MFCD32642080 is unique compared to other similar compounds due to its strong photoluminescent properties and its ability to generate reactive oxygen species. Similar compounds include other photoluminescent probes and reactive oxygen species generators, but MFCD32642080 stands out due to its specific functional groups and the stability of its photoluminescent properties.
List of Similar Compounds:- Photoluminescent probes such as fluorescein and rhodamine.
- Reactive oxygen species generators like hydrogen peroxide and menadione.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
methyl 3-[3-(4-methylpiperazin-1-yl)propoxy]benzoate |
InChI |
InChI=1S/C16H24N2O3/c1-17-8-10-18(11-9-17)7-4-12-21-15-6-3-5-14(13-15)16(19)20-2/h3,5-6,13H,4,7-12H2,1-2H3 |
InChI Key |
UZOZBBPUHFIFAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


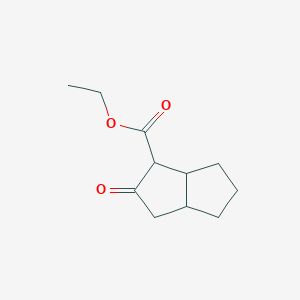

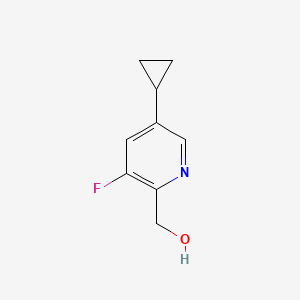
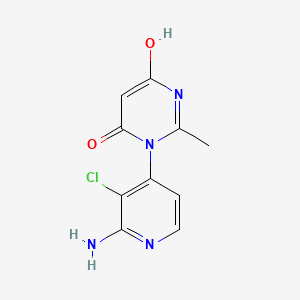
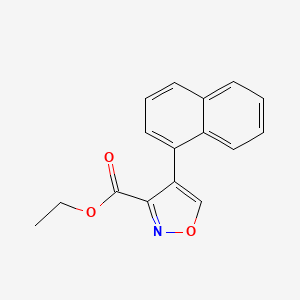
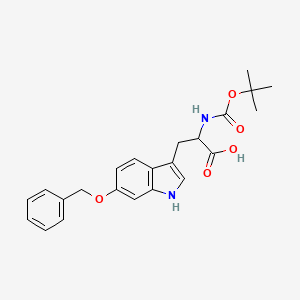

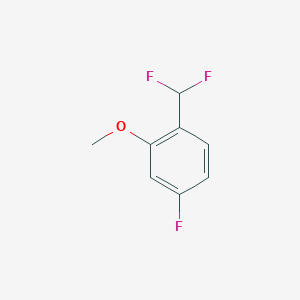
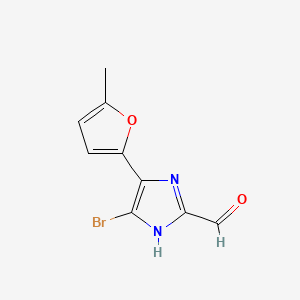
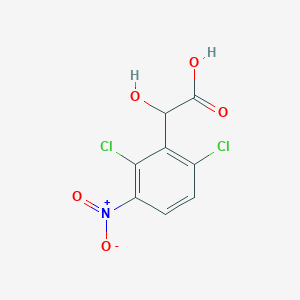
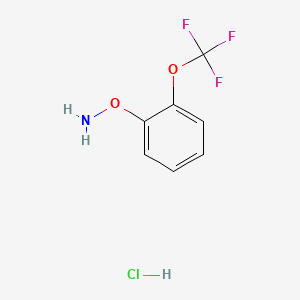
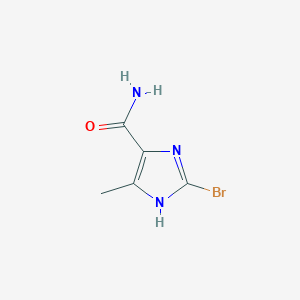
![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)

